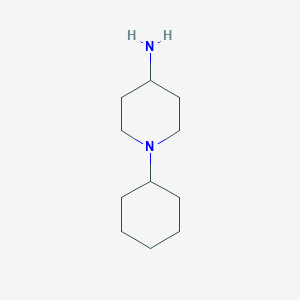

1-Cyclohexylpiperidin-4-amine

描述

Significance of Piperidine (B6355638) Derivatives in Chemical and Biological Research

The six-membered nitrogen-containing heterocycle, piperidine, is a structural motif of immense importance in the chemical and biological sciences. Its prevalence stems from a combination of its synthetic accessibility, conformational properties, and its ability to impart favorable physicochemical characteristics to larger molecules.

Importance in Organic Synthesis

In the realm of organic synthesis, piperidine and its derivatives are workhorse molecules. Piperidine itself is widely utilized as a secondary amine, a base, and a catalyst in a variety of chemical transformations. wisdomlib.orgfiveable.me It serves as a crucial reagent in classic reactions such as the Stork enamine alkylation, where it facilitates the formation of carbon-carbon bonds. wikipedia.org Furthermore, piperidine is employed in the synthesis of more complex heterocyclic compounds. atamanchemicals.com Its derivatives, such as the sterically hindered 2,2,6,6-tetramethylpiperidine, are valuable as non-nucleophilic bases in sensitive organic reactions. wikipedia.org The synthetic utility of the piperidine scaffold lies in its robustness and the ease with which it can be functionalized, making it a versatile intermediate in the construction of complex molecular architectures. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine ring is a quintessential example of such a scaffold. nih.govresearchgate.net Its three-dimensional structure and the presence of a basic nitrogen atom allow it to engage in a variety of interactions with biological macromolecules, including hydrogen bonding and ionic interactions. This versatility has led to the incorporation of the piperidine moiety into a vast number of therapeutic agents. researchgate.net The introduction of a piperidine ring can significantly influence a molecule's pharmacokinetic properties, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. thieme-connect.comtandfonline.com The benzoylpiperidine fragment, for instance, is recognized as a privileged structure in the development of new drugs for a wide range of diseases. mdpi.com

Prevalence in Pharmaceuticals and Agrochemicals

The significance of the piperidine scaffold is underscored by its widespread presence in a multitude of commercially successful pharmaceuticals and agrochemicals. In medicine, piperidine derivatives are found in drugs targeting the central nervous system (such as antipsychotics and antidepressants), as well as in analgesics, antihistamines, and anticancer agents. nih.govresearchgate.netijnrd.org

In the agricultural sector, the biological activity of piperidine derivatives has been harnessed to develop effective pesticides, including fungicides and insecticides. ijnrd.orgccspublishing.org.cn The structural versatility of the piperidine ring allows for the fine-tuning of its biological activity against various pests. ccspublishing.org.cn

Overview of 1-Cyclohexylpiperidin-4-amine within the Aminopiperidine Class

Within the broad family of piperidine derivatives, the aminopiperidines represent a significant subclass characterized by the presence of an amino group attached to the piperidine ring. This compound is a specific member of this class, featuring a cyclohexyl group attached to the piperidine nitrogen and an amine group at the 4-position of the piperidine ring.

Structural Context and Relationships to Known Bioactive Scaffolds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclohexylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWFMQMAEUUNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406502 | |

| Record name | 1-cyclohexylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59528-79-9 | |

| Record name | 1-cyclohexylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexylpiperidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful method for the structural analysis of 1-Cyclohexylpiperidin-4-amine, offering a window into its complex three-dimensional structure and the behavior of its constituent atoms.

The ¹H and ¹³C NMR spectra of this compound are characterized by a series of resonances corresponding to the distinct hydrogen and carbon atoms within the cyclohexyl and piperidine (B6355638) rings. While specific spectral data for this exact compound is not extensively published, the chemical shifts can be reliably predicted based on the analysis of structurally related compounds such as cyclohexylamine (B46788), piperidine, and N-substituted piperidines. chemicalbook.comnist.gov

In the ¹H NMR spectrum, the protons on the piperidine and cyclohexyl rings would exhibit complex multiplets due to spin-spin coupling. The proton at the C-4 position of the piperidine ring, being attached to a nitrogen-bearing carbon, would likely appear as a multiplet in the range of 2.5-3.0 ppm. The protons on the cyclohexyl ring would produce a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm.

The ¹³C NMR spectrum provides a clearer picture of the carbon framework. oregonstate.educompoundchem.com The carbon atoms of the piperidine ring are expected to resonate at distinct chemical shifts, with the C-4 carbon, being directly attached to the amino group, appearing in the range of 45-55 ppm. The carbons of the cyclohexyl group would also give rise to a set of signals, with their precise chemical shifts being influenced by their spatial relationship to the piperidine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine H-4 | 2.5 - 3.0 | Multiplet |

| Piperidine H-2, H-6 (axial & equatorial) | 2.0 - 3.0 | Multiplets |

| Piperidine H-3, H-5 (axial & equatorial) | 1.4 - 2.0 | Multiplets |

| Cyclohexyl H-1 | 2.2 - 2.8 | Multiplet |

| Cyclohexyl H-2 to H-6 | 1.0 - 2.0 | Overlapping Multiplets |

| NH₂ | 1.0 - 2.5 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Piperidine C-4 | 45 - 55 |

| Piperidine C-2, C-6 | 50 - 60 |

| Piperidine C-3, C-5 | 25 - 35 |

| Cyclohexyl C-1 | 55 - 65 |

| Cyclohexyl C-2 to C-6 | 24 - 35 |

The piperidine ring of this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The cyclohexyl substituent and the amino group can exist in either axial or equatorial positions. Dynamic NMR spectroscopy is a key technique to study the conformational equilibrium between these forms. nih.gov By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barrier for ring interconversion and the relative populations of the axial and equatorial conformers.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations between protons, which are crucial for determining the stereochemistry and preferred conformation of the molecule. chemrxiv.org For instance, the observation of a NOE between a proton on the cyclohexyl ring and a proton on the piperidine ring would indicate their close spatial proximity, providing evidence for a specific conformational arrangement.

The choice of solvent can significantly influence the chemical shifts observed in the NMR spectra of this compound. reddit.comresearchcommons.org Polar solvents can form hydrogen bonds with the amine protons, leading to downfield shifts of the NH₂ signal. pitt.edu The solvent can also affect the conformational equilibrium of the molecule, thereby altering the chemical shifts of the ring protons and carbons. nih.gov

Protonation of the basic nitrogen atoms in the piperidine ring and the amino group will have a profound effect on the NMR spectra. Upon protonation, the electron density around the neighboring protons and carbons decreases, resulting in a significant downfield shift of their resonances. This effect can be utilized to confirm the assignment of signals and to study the pKa values of the amine functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high accuracy. This information is crucial for confirming the elemental composition of this compound and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the HRMS spectrum can also provide valuable structural information. Common fragmentation pathways for cyclic amines often involve the cleavage of the ring system and the loss of small neutral molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. waters.comjbcpm.com In the context of this compound, GC-MS can be used for its detection and quantification in various matrices. The gas chromatograph separates the compound from other components in a mixture, and the mass spectrometer provides a unique mass spectrum that serves as a fingerprint for its identification. mostwiedzy.pl The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic properties that can be used for the unambiguous identification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of this compound and its derivatives in complex mixtures. The choice of chromatographic conditions is crucial for achieving optimal separation and ionization. Due to the basic nature of the amine functional groups, reversed-phase chromatography is often employed with acidic mobile phases to ensure good peak shape and retention. The use of formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase is common as it is compatible with mass spectrometry and promotes protonation of the analytes, leading to enhanced signal intensity in positive ion mode electrospray ionization (ESI). waters.com

In tandem mass spectrometry, the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second quadrupole. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. The primary fragmentation pathways for protonated aliphatic amines often involve the cleavage of C-C bonds adjacent to the nitrogen atom (α-cleavage). libretexts.org For this compound, key fragmentation pathways would be expected to involve the piperidine and cyclohexyl rings.

Table 1: Predicted LC-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

|---|---|---|---|

| 183.2 | 100.1 | C₆H₁₁ (cyclohexyl radical) | Protonated piperidin-4-amine |

| 183.2 | 84.1 | C₇H₁₅N (cyclohexylamine) | Protonated piperidine |

This table is predictive and based on common fragmentation patterns of similar compounds.

The development of a multiple reaction monitoring (MRM) method, where specific precursor-to-product ion transitions are monitored, allows for highly selective and sensitive quantification of the target analyte. mdpi.com

Electron Ionization Mass Spectrometry (EIMS)

Electron ionization mass spectrometry (EIMS) is a classic technique for the structural elucidation of volatile and thermally stable compounds. creative-proteomics.comwikipedia.org In EIMS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. libretexts.org The resulting mass spectrum is a fingerprint of the compound, with the fragmentation pattern providing valuable structural information.

For this compound, the molecular ion peak is expected to be observed, although its intensity may be low due to the extensive fragmentation typical for aliphatic amines. The fragmentation of the molecular ion would likely proceed through several pathways, including α-cleavage adjacent to the nitrogen atoms and fragmentation of the cyclohexyl and piperidine rings. libretexts.org

A key fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom, which for this compound would lead to the loss of a cyclohexyl radical or a propyl radical from the piperidine ring. The fragmentation of the cyclohexyl ring can also occur, leading to a series of characteristic ions with m/z values separated by 14 Da (CH₂ units). libretexts.org The mass spectrum of cyclohexylamine, a substructure of the target molecule, shows a base peak at m/z 56, which corresponds to the loss of a propyl radical. nist.gov

Table 2: Predicted Major Fragment Ions in the EIMS of this compound

| m/z | Proposed Fragment |

|---|---|

| 182 | [M]⁺˙ |

| 99 | [M - C₆H₁₁]⁺ (loss of cyclohexyl radical) |

| 84 | [C₅H₁₀N]⁺ (piperidine ring fragment) |

This table is predictive and based on the fragmentation of related structures like cyclohexylamine and general amine fragmentation rules.

Infrared (IR) and UV-Visible Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as the C-H bonds of the aliphatic rings.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) is typically observed around 1600 cm⁻¹. The C-N stretching vibrations of aliphatic amines are found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the cyclohexyl and piperidine rings will give rise to strong absorptions in the 2850-2950 cm⁻¹ region. nist.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch (symmetric and asymmetric) | Primary amine |

| 2850-2950 | C-H stretch | Aliphatic CH₂ |

| ~1600 | N-H bend (scissoring) | Primary amine |

This table is based on typical IR absorption ranges for the functional groups present in the molecule.

UV-Visible spectroscopy is generally less informative for saturated aliphatic amines like this compound, as they lack chromophores that absorb significantly in the UV-Vis region (200-800 nm). Saturated amines typically exhibit weak n→σ* transitions at wavelengths below 240 nm, which may not be readily observable with standard instrumentation. researchgate.netresearchgate.net The absence of significant absorption in the UV-Vis spectrum can, however, be used to confirm the lack of aromatic or other unsaturated moieties in the molecule.

X-ray Crystallography and Crystal Structure Analysis

Determination of Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, revealing details of the molecular and supramolecular architecture. mdpi.commdpi.com For this compound, a single-crystal X-ray diffraction study would elucidate the precise bond lengths, bond angles, and torsion angles within the molecule. It is expected that the piperidine ring would adopt a chair conformation, which is the most stable conformation for this ring system. tandfonline.comresearchgate.net The cyclohexyl group would also be in a chair conformation. The orientation of the cyclohexyl group relative to the piperidine ring (axial versus equatorial) would be determined.

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. The determination of these parameters is a fundamental outcome of an X-ray crystallographic analysis. Piperidine and its derivatives often crystallize in common crystal systems such as monoclinic or orthorhombic. tandfonline.commdpi.com For instance, piperidine itself crystallizes in the monoclinic space group P2₁/c. ed.ac.uk The specific crystal system and space group for this compound would depend on the molecular packing and the resulting symmetry of the unit cell.

Table 4: Crystallographic Data for a Related Piperidine Derivative

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone | Monoclinic | P2₁/c | tandfonline.com |

This table provides examples of crystal systems and space groups for related compounds to illustrate common packing motifs.

Hydrogen Bonding and Intermolecular Interaction Networks

Hydrogen bonding plays a crucial role in the crystal packing of this compound. The primary amine group (-NH₂) can act as a donor in two hydrogen bonds, while the lone pair on the piperidine nitrogen allows it to act as a hydrogen bond acceptor. mdpi.com This leads to the formation of robust hydrogen-bonding networks. rsc.org

Common hydrogen bonding motifs in similar structures include N-H···N interactions, which can link molecules into chains or dimers. researchgate.neted.ac.uk These chains can then be further organized into more complex three-dimensional structures through weaker C-H···π interactions (if aromatic rings are present in derivatives) or van der Waals forces. tandfonline.comresearchgate.net The analysis of these intermolecular interactions is essential for understanding the stability of the crystal structure and for crystal engineering applications. mdpi.com

Analysis of Solid-State Conformations

The solid-state conformation of this compound is dictated by the inherent conformational preferences of its two constituent saturated rings: the piperidine and the cyclohexane (B81311) moieties. In the absence of direct crystallographic data for the parent compound, its solid-state structure can be reliably inferred from the well-established principles of conformational analysis and the extensive body of crystallographic data available for related substituted piperidine and cyclohexane derivatives.

Both the piperidine and cyclohexane rings overwhelmingly adopt a chair conformation in the solid state, as this arrangement minimizes both angular and torsional strain, thereby representing the lowest energy state. In this compound, both six-membered rings are expected to exist in this stable chair form.

In the case of N-substituted piperidines, the equatorial conformation of the substituent is generally more stable. wikipedia.org For N-methylpiperidine, the energy difference is significant, favoring the equatorial conformer. wikipedia.org While the cyclohexyl group is bulkier than a methyl group, this further reinforces the preference for the equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring.

Similarly, the piperidin-4-amine substituent on the cyclohexane ring will also favor the equatorial position to minimize steric strain. The crystal structure of derivatives such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide confirms that the cyclohexane ring adopts a chair conformation with its substituent in an equatorial position. mdpi.com

Therefore, the most stable solid-state conformation of this compound is predicted to be one where both the piperidine and cyclohexane rings are in a chair conformation, and the substituents on each ring (the cyclohexyl group on the piperidine and the piperidin-4-amine group on the cyclohexane) are in an equatorial orientation relative to their respective rings. This results in a "chair-equatorial-equatorial" conformation.

The solid-state packing of the molecules will be influenced by intermolecular forces, primarily hydrogen bonding involving the amine group at the 4-position of the piperidine ring and the nitrogen lone pair, as well as van der Waals interactions between the cyclohexyl and piperidine aliphatic frameworks.

The following tables provide representative crystallographic data for chair conformations of piperidine and cyclohexane rings, derived from studies of related derivatives. These values illustrate the expected geometric parameters in the solid state.

Table 1: Typical Crystallographic Parameters for a Chair Conformation of a Substituted Piperidine Ring

| Parameter | Typical Value Range |

| Average C-N Bond Length | 1.45 - 1.49 Å |

| Average C-C Bond Length | 1.51 - 1.54 Å |

| Average C-N-C Bond Angle | 109° - 112° |

| Average C-C-N Bond Angle | 109° - 111° |

| Average C-C-C Bond Angle | 110° - 112° |

Table 2: Typical Crystallographic Parameters for a Chair Conformation of a Substituted Cyclohexane Ring

| Parameter | Typical Value Range |

| Average C-C Bond Length | 1.52 - 1.55 Å |

| Average C-C-C Bond Angle | 110° - 112° |

| Ring Puckering Parameters | q2 ≈ 0 Å, q3 ≈ 0.57 Å, QT ≈ 0.57 Å |

Computational Studies and Molecular Modeling of 1 Cyclohexylpiperidin 4 Amine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like 1-Cyclohexylpiperidin-4-amine, an MD simulation would involve creating a computational model of the molecule and simulating its dynamic behavior in a specified environment, such as in a water solvent, to mimic physiological conditions.

These simulations could reveal key conformational behaviors, the stability of different molecular shapes (conformers), and interactions with surrounding solvent molecules. For instance, simulations could track root-mean-square deviation (RMSD) to understand conformational stability and analyze hydrogen bonding patterns, which are crucial for molecular interactions in a biological context. Such studies on related amine compounds have been used to understand their thermomechanical characteristics and behavior in solutions.

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule. If applied to this compound, these calculations could determine optimized molecular geometry, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).

These parameters are essential for understanding the molecule's stability and chemical reactivity. For example, studies on related cyclohexylamine (B46788) and piperidine (B6355638) derivatives have used these methods to correlate calculated charge distributions with experimental data from techniques like nuclear magnetic resonance (NMR).

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound This table is illustrative and does not represent published data.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting ability |

| Energy Gap (LUMO-HOMO) | 8.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measures molecular polarity |

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and identify molecules that can interact with it.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its target.

Docking studies on analogous piperidine compounds have been used to evaluate their potential as inhibitors for various enzymes by calculating binding energies and identifying key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site.

Table 2: Illustrative Ligand-Protein Docking Results This table is for demonstration purposes and is not based on experimental data for this compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.2 | ASP184, LYS72 |

| Mu-Opioid Receptor | -9.5 | ASP147, TYR326 |

| Sigma-1 Receptor | -7.9 | GLU172, TYR103 |

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed based on a set of known active molecules and are used to screen large compound libraries for new potential drug candidates. For piperidine-based structures, pharmacophore models have identified the crucial arrangement of a central basic nitrogen atom and surrounding hydrophobic groups for binding to targets like the sigma receptor.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. Descriptors representing physicochemical properties or structural features are correlated with activity.

QSAR studies on various piperidine derivatives have successfully created predictive models for activities such as analgesic effects and anticancer properties. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Target Fishing and Polypharmacology Prediction

Target fishing (or target identification) is an in silico approach used to identify the potential protein targets of a bioactive small molecule. This is crucial for understanding a compound's mechanism of action, predicting potential side effects (off-target interactions), or for drug repurposing. Computational target fishing can employ a range of methods, from chemical similarity searches to machine learning algorithms and panel docking, to predict a compound's interactions across a wide array of biological targets. This approach helps to elucidate the polypharmacology of a compound—its ability to interact with multiple targets, which can be beneficial or detrimental.

Computational Prediction of Biological Targets

The identification of a molecule's biological targets is a critical step in understanding its mechanism of action and therapeutic potential. Computational approaches, often termed "in silico target fishing" or "target prediction," utilize the chemical structure of a compound to infer its likely protein targets. These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods compare the structure of a query molecule, such as this compound, to databases of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets. Techniques in this category include:

2D and 3D Similarity Searching: These methods use molecular fingerprints or shape-based models to identify known bioactive molecules that are structurally analogous to the query compound.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. The pharmacophore of this compound could be compared against a library of pharmacophores derived from known drug-target interactions.

Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Models: These statistical models correlate specific molecular descriptors with biological activity. If trained on relevant datasets, such models could predict the activity of this compound against a range of targets.

Structure-based methods, on the other hand, rely on the three-dimensional structure of potential protein targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. A virtual screening campaign could be conducted by docking this compound into the binding sites of a large number of proteins to identify those with which it is most likely to interact.

Without specific studies on this compound, a hypothetical target prediction would involve submitting its structure to various computational platforms that implement these methodologies. The output would be a ranked list of potential protein targets, which would then require experimental validation.

Table 1: Hypothetical Biological Target Predictions for this compound

| Prediction Method | Predicted Target Class | Confidence Score (Illustrative) |

| 2D Similarity Search | G-protein coupled receptors (GPCRs) | High |

| Pharmacophore Matching | Ion Channels | Medium |

| Molecular Docking | Kinases | Low |

| Machine Learning Model | Enzymes (e.g., proteases) | Medium |

Note: This table is for illustrative purposes only and is not based on actual published data for this compound.

Prediction of Off-Target Effects

Off-target effects, where a compound interacts with proteins other than its intended therapeutic target, are a major cause of adverse drug reactions. Computational methods are invaluable for the early identification of potential off-target interactions. The same methodologies used for target prediction can be applied to predict off-target effects.

By screening this compound against a comprehensive database of proteins, including those known to be associated with adverse effects (e.g., hERG channel, cytochrome P450 enzymes), potential liabilities can be identified. For instance, molecular docking studies could assess the potential for this compound to bind to the hERG potassium channel, a common off-target that can lead to cardiotoxicity.

Furthermore, computational platforms often integrate data from preclinical and clinical studies to build predictive models for various toxicological endpoints. These models can analyze the structural features of this compound to predict its potential for toxicities such as hepatotoxicity, mutagenicity, or carcinogenicity.

Table 2: Illustrative Predicted Off-Target Interactions for this compound

| Potential Off-Target | Computational Method | Predicted Interaction | Potential Consequence (Illustrative) |

| hERG Potassium Channel | Molecular Docking | Possible binding to the channel pore | Cardiotoxicity |

| Cytochrome P450 Enzymes | QSAR Modeling | Inhibition of CYP2D6 | Drug-drug interactions |

| Sigma Receptors | 3D Similarity Search | High similarity to known sigma ligands | Neurological side effects |

| Muscarinic Receptors | Pharmacophore Screening | Partial match to muscarinic pharmacophore | Anticholinergic effects |

Note: This table is for illustrative purposes only and is not based on actual published data for this compound.

Pharmacological and Biological Activities of Aminopiperidine Scaffolds

Antiviral Activities

The 4-aminopiperidine (B84694) (4AP) scaffold has been identified as a promising framework for the development of novel antiviral agents. Research has particularly highlighted its efficacy against Hepatitis C Virus and Influenza H1N1 Virus.

Hepatitis C Virus (HCV) Assembly Inhibition

Derivatives of the 4-aminopiperidine scaffold have been identified as potent inhibitors of the Hepatitis C Virus (HCV) life cycle. nih.gov A high-throughput screening of a large compound library identified 4-aminopiperidine (4AP) derivatives as effective inhibitors of HCV proliferation. nih.gov Unlike many FDA-approved direct-acting antivirals (DAA's) that target the viral replication machinery, the 4AP chemotype specifically inhibits the assembly and release of infectious HCV particles. nih.gov

Initial studies identified compounds that demonstrated significant efficacy in HCV cell culture assays (HCVcc), with EC₅₀ values in the low micromolar range and no significant cytotoxicity. nih.gov Further structure-activity relationship (SAR) campaigns led to the optimization of the original hits, resulting in derivatives with enhanced potency against HCV, lower in vitro toxicity, and improved metabolic properties. nih.gov These compounds have also been shown to act synergistically with approved HCV drugs like Telaprevir and Daclatasvir. nih.gov The mechanism of targeting viral assembly presents a novel strategy for HCV treatment, potentially offering advantages over therapies that solely target viral replication enzymes like the NS5B RNA-dependent RNA polymerase. nih.govusb.ac.ir

Table 1: Potency of 4-Aminopiperidine Derivatives Against HCV

| Compound | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|

| 1 | 2.57 | >20 |

| 2 | 2.09 | >20 |

Data sourced from a high-throughput screening for HCV proliferation inhibitors. nih.gov

Influenza H1N1 Virus Inhibition

Acylated 4-aminopiperidines have emerged as effective inhibitors of influenza A virus (IAV) entry, including the H1N1 strain. nih.gov One notable derivative, 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide, showed an EC₅₀ value of 3.04 μM in an H5N1 pseudovirus screening assay and demonstrated nearly complete inhibition of the infectious H1N1 virus (A/PR/8/34) at a concentration of 12.5 μM without associated cytotoxicity. nih.gov

These compounds target the viral hemagglutinin (HA), a key protein for viral entry into host cells. nih.gov Research has confirmed that these inhibitors significantly decrease the viral titer of both H1N1 and H5N1 IAV. nih.gov Importantly, preliminary data indicate that these acylated 4-aminopiperidines are also effective against oseltamivir-resistant H1N1 strains that carry the common H274Y mutation, highlighting their potential to address the challenge of antiviral resistance. nih.gov

Table 2: Inhibition of H1N1 Virus by an Acylated 4-Aminopiperidine Derivative

| Compound | Target | Virus Strain | EC₅₀ (µM) | Note |

|---|---|---|---|---|

| 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide | Hemagglutinin (HA) | H5N1 (pseudovirus) | 3.04 | Also showed complete inhibition of infectious H1N1 at 12.5 µM. nih.gov |

Data from antiviral screening assays. nih.gov

Neuropharmacological Effects

The structural backbone of 1-Cyclohexylpiperidin-4-amine is related to compounds that exhibit significant effects on the central nervous system. These effects are primarily linked to the modulation of neurotransmitter systems and antagonism of specific receptors.

Central Nervous System (CNS) Disorders

Compounds structurally related to this compound, such as phencyclidine (PCP) and its derivatives, have demonstrated a wide range of pharmacological effects on the central nervous system. researchgate.net N-methyl-D-aspartate (NMDA) receptors, in particular, are significant therapeutic targets for a variety of CNS disorders, including epilepsy, ischemia, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. biointerfaceresearch.com The development of antagonists for these receptors is a key area of research for neuroprotective therapies. elsevierpure.com Novel derivatives are continuously being designed to act on NMDA receptors with the goal of achieving neuroprotective effects while minimizing adverse side effects. elsevierpure.com

Modulation of Neurotransmitter Activity (e.g., Serotonin (B10506), Dopamine)

Many phencyclidine derivatives are known to interact with multiple neurotransmitter systems within the CNS. researchgate.net The modulation of biogenic amine neurotransmitters, such as dopamine (B1211576) (DA) and serotonin (5-HT), is crucial for controlling key physiological and behavioral functions. nih.gov These neurotransmitters act through various receptor types to regulate processes like locomotion, mood, and cognition. nih.gov For instance, the interplay between different dopamine receptor subtypes (e.g., D1-like and D2-like) is essential for regulating extra-synaptic dopamine levels and downstream behaviors. nih.gov Similarly, serotonin receptors are involved in modulating a wide array of functions, from feeding to aversive behaviors. nih.gov The ability of piperidine-based scaffolds to interact with these systems underscores their potential for development as CNS-active therapeutic agents.

NMDA Receptor Antagonism and Anticonvulsant Effects

A significant body of research has focused on piperidine (B6355638) derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov 1-Phenylcyclohexylamine (PCA), an analog of phencyclidine where the piperidine ring is substituted with a primary amino group, has been identified as a potent anticonvulsant. nih.gov

In mouse models, PCA was effective in the maximal electroshock (MES) seizure test with an ED₅₀ value of 7.0 mg/kg. nih.gov This anticonvulsant activity is linked to its ability to block NMDA receptor-coupled channels. nih.gov Studies have evaluated various derivatives for their ability to displace ligands from high-affinity acceptor sites on these channels, confirming a correlation between binding affinity and anticonvulsant potency. nih.govnih.gov Notably, some of these compounds show a favorable separation between their anticonvulsant efficacy and motor toxicity, a critical factor for therapeutic potential. nih.gov The anticonvulsant properties of these compounds are generally effective against seizures induced by maximal electroshock but not those induced by chemoconvulsants like pentylenetetrazol. nih.gov

Table 3: Anticonvulsant and Motor Impairment Activity of 1-Phenylcyclohexylamine (PCA) and a Related Analog

| Compound | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Motor Impairment (TD₅₀ mg/kg) |

|---|---|---|

| 1-Phenylcyclohexylamine (PCA) | 7.0 | 16.3 |

| 1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) | 14.3 | 43.0 |

Data from in vivo testing in mice. nih.gov

Analgesic Properties

Derivatives of the piperidine scaffold have long been investigated for their analgesic properties. Notably, compounds structurally related to phencyclidine (PCP), which features a 1-phenylcyclohexyl piperidine core, have demonstrated significant analgesic effects. rhhz.netmdpi.com Research into new methyl and methoxy (B1213986) hydroxyl derivatives of phencyclidine has shown that specific substitutions can modulate analgesic activity. For instance, a study on new phencyclidine derivatives revealed that a methylphenyl cyclohexyl piperidinol compound produced more pronounced analgesic effects in a tail immersion test, a model for acute thermal pain, compared to the parent PCP compound. mdpi.com This suggests that modifications to the cyclohexyl and piperidine rings can significantly influence the analgesic potency of this class of compounds.

The analgesic activity of piperazine (B1678402) derivatives, which share structural similarities with piperidines, has also been explored. The compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) was found to have analgesic activity comparable to that of morphine. nih.gov Further investigation into its stereoisomers revealed that the S(+)-isomer was significantly more potent than both the racemic mixture and the R(-)-isomer, highlighting the importance of stereochemistry in the analgesic effects of these molecules. nih.gov These findings underscore the potential of cyclohexyl-substituted piperidine and related heterocyclic scaffolds in the development of novel analgesic agents.

Anticholinesterase Activity and Relevance to Alzheimer's Disease

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). google.compesticide.org The piperidine moiety is a cornerstone in the design of many AChE inhibitors. nih.gov Research has shown that 1-cyclohexylpiperidine (B1196802) derivatives possess anticholinesterase activity. google.com This activity is crucial as it helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is depleted in AD patients.

The development of piperidinone derivatives has also yielded potent cholinesterase inhibitors. A series of synthesized α,β-unsaturated carbonyl-based piperidinone derivatives exhibited varying degrees of inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). google.comhashnode.dev Notably, a 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one derivative was identified as the most potent against AChE, while a 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one derivative showed the best activity against BuChE. google.comhashnode.dev This demonstrates that the substitution pattern on the piperidinone core can be tailored to achieve selectivity for either AChE or BuChE, offering a promising avenue for the development of targeted AD therapies. google.comhashnode.dev The piperidine scaffold's ability to interact with the active sites of these enzymes makes it a valuable component in the ongoing search for more effective treatments for neurodegenerative diseases. nih.gov

Antimicrobial and Antifungal Activities

The aminopiperidine scaffold is a promising framework for the development of new antimicrobial agents, particularly against drug-resistant bacteria. ijnrd.orgrhhz.netmdpi.com Newly synthesized aminopiperidine derivatives have demonstrated remarkable antimicrobial properties and oral bioavailability. ijnrd.orgrhhz.netmdpi.com These compounds have shown in vivo efficacy against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). ijnrd.orgrhhz.netmdpi.com The mechanism of action for some of these derivatives involves the inhibition of peptide deformylase (PDF), a crucial bacterial enzyme, making it an attractive target for novel antibiotic development. ijnrd.orgrhhz.net

Furthermore, 3,5-diamino-piperidine (DAPT) derivatives have been identified as potent antimicrobial agents, particularly against Pseudomonas aeruginosa, a pathogen for which new antibiotics are urgently needed. orst.edu These compounds act as aminoglycoside mimetics, inhibiting bacterial translation and growth. orst.edu The flexibility in substituting the "headpiece" of these molecules offers opportunities to optimize their antibacterial activity and other pharmaceutical properties. orst.edu

In the realm of antifungal agents, novel piperidine-containing thymol (B1683141) derivatives have shown significant promise for crop protection. nih.gov Certain derivatives exhibited remarkable in vitro antifungal activity against plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum, with efficacies superior to some commercial fungicides. nih.gov Mechanistic studies revealed that these compounds can induce mycelial damage and collapse in fungi. nih.gov

Anticancer Activities

The piperidine scaffold is a key component in the design of molecules targeting various mechanisms involved in cancer progression. Derivatives of 2,6-diphenylpiperidin-4-one have been reported to possess anti-cancer properties. nih.gov The structural versatility of the piperidin-4-one core allows for the introduction of various substituents, leading to compounds with potential antiproliferative activity. nih.gov

Furthermore, ligands targeting sigma (σ) receptors, which are overexpressed in many types of cancer cells, represent a promising strategy for cancer therapy. rsc.org Fluorescent derivatives of a high-affinity σ2 receptor ligand, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been synthesized to study their uptake and localization in pancreatic tumor cells. rsc.org The activation of σ2 receptors can lead to tumor cell death through apoptotic pathways. rsc.org The development of such targeted ligands, where the cyclohexylpiperazine moiety plays a crucial role, highlights the potential of piperidine-related structures in oncology.

Anti-inflammatory Effects

Piperidine and its derivatives have been investigated for their potential as anti-inflammatory agents. nih.govscbt.com The search for new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles is an ongoing area of research. nih.gov Seventeen (un)substituted N-[4-(propyl)cyclohexyl]-amides were synthesized and evaluated for their anti-inflammatory and analgesic activities. scbt.com The pharmacological results from this study provided preliminary insights into the structure-activity relationships, indicating that modifications on the aromatic ring can influence the anti-inflammatory potency. scbt.com

Derivatives of piperidin-4-one have also been explored as a new class of antioxidant and anti-inflammatory agents. nih.gov The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. The development of piperidine-based compounds that can selectively inhibit COX-2 is a key objective, as this can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Other Therapeutic Potentials (e.g., Antihypertensive, Antipsychotic, Anticholinergic, Antimalarial, Cardiotonic, IRAP inhibitors)

The versatility of the piperidine scaffold extends to a wide range of other therapeutic applications. Piperidine derivatives are integral to drugs with antihypertensive, antipsychotic, and anticholinergic properties. nih.gov For instance, piperidin-4-one is a common intermediate in the synthesis of antipsychotic drugs like osanetant (B1677505) and pimozide, as well as the anticholinergic agent propiverine. nih.gov

The 4-aminopiperidine motif is found in a number of bioactive compounds, including CCR5 receptor antagonists, which are used as anti-HIV agents. An efficient synthesis of 4-substituted-4-aminopiperidine derivatives has been developed, providing a practical route to these important therapeutic agents. Additionally, piperidine derivatives have been explored for their potential as antimalarial and cardiotonic agents. The broad utility of the aminopiperidine scaffold in drug discovery highlights its significance as a privileged structure in medicinal chemistry.

Agrochemical Applications

The application of piperidine derivatives extends beyond pharmaceuticals into the field of agrochemicals. ijnrd.orgrhhz.net These compounds are utilized in the development of fungicides, herbicides, and insecticides to protect crops and enhance agricultural productivity. ijnrd.orgmdpi.com The biological activity of piperidine derivatives against various pests makes them valuable components in pesticide formulations. rhhz.net

For example, certain piperidine derivatives have been found to possess insecticidal, acaricidal, molluscicidal, and nematicidal properties. google.com Patents have been filed for piperidine derivatives and their use in controlling a wide range of agricultural pests. google.com Furthermore, novel piperidine-containing thymol derivatives have been developed as potent antifungal agents for crop protection, demonstrating efficacy against significant plant pathogens. nih.gov The adaptability of the piperidine structure allows for the creation of new agrochemicals to address the ongoing challenges of pest and disease management in agriculture. mdpi.com

Interactive Data Table of Biological Activities

| Activity | Compound Class | Key Findings |

| Analgesic | Phencyclidine Derivatives | Modifications to the cyclohexyl and piperidine rings can significantly influence analgesic potency. mdpi.com |

| 1-Cyclohexyl-4-(1,2-diphenylethyl)-piperazine | S(+)-isomer showed significantly higher potency. nih.gov | |

| Anticholinesterase | 1-Cyclohexylpiperidine Derivatives | Exhibit anticholinesterase activity relevant to Alzheimer's disease. google.com |

| Piperidinone Derivatives | Showed potent and selective inhibition of AChE and BuChE. google.comhashnode.dev | |

| Antimicrobial | Aminopiperidine Derivatives | Effective against MRSA, VRE, and PRSP. ijnrd.orgrhhz.netmdpi.com |

| 3,5-Diamino-piperidine Derivatives | Potent against Pseudomonas aeruginosa. orst.edu | |

| Antifungal | Piperidine-containing Thymol Derivatives | Superior efficacy against plant pathogens compared to some commercial fungicides. nih.gov |

| Anticancer | 2,6-Diphenylpiperidin-4-one Derivatives | Possess anti-cancer properties. nih.gov |

| 1-Cyclohexyl-piperazine Derivatives | Act as σ2 receptor ligands, inducing tumor cell death. rsc.org | |

| Anti-inflammatory | N-[4-(propyl)cyclohexyl]-amides | Aromatic ring substitutions influence anti-inflammatory activity. scbt.com |

| Piperidin-4-one Derivatives | Act as antioxidant and anti-inflammatory agents. nih.gov | |

| Other Therapeutic | 4-Aminopiperidine Derivatives | Act as CCR5 receptor antagonists (anti-HIV). |

| Piperidin-4-one Intermediates | Used in the synthesis of antipsychotic and anticholinergic drugs. nih.gov | |

| Agrochemical | Piperidine Derivatives | Used as insecticides, acaricides, molluscicides, and nematicides. google.com |

| Piperidine-containing Thymol Derivatives | Potent antifungal agents for crop protection. nih.gov |

Insecticidal Activity

There is currently no specific data available in scientific literature detailing the insecticidal activity of this compound. Studies on related aminopiperidine compounds have been conducted to explore their potential as insecticides, but these investigations focus on derivatives with different substituents rather than the parent compound itself. Therefore, the insecticidal profile of this compound remains uncharacterized.

Medicinal Chemistry and Drug Discovery Applications of 1 Cyclohexylpiperidin 4 Amine Derivatives

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. mans.edu.eg By systematically modifying a lead compound, chemists can identify key structural features responsible for its therapeutic effects and optimize them to enhance potency and reduce off-target effects. mans.edu.egdrugdesign.org In the context of 1-cyclohexylpiperidin-4-amine derivatives, SAR studies have been instrumental in advancing hit compounds to lead candidates.

The biological activity of the 4-aminopiperidine (B84694) scaffold is highly sensitive to substitutions at various positions. Modifications are typically explored on the piperidine (B6355638) ring itself and on the appended functionalities to probe the binding pocket of the target protein.

In the development of HCV assembly inhibitors, researchers synthesized a wide array of analogs to understand the SAR. nih.gov The initial hit compound, featuring a 4-aminopiperidine core, demonstrated efficacy but had liabilities, including moderate potency and poor metabolic stability. nih.gov The optimization process involved modifying the groups attached to the core scaffold.

For instance, exploration of different substituents on an aryl ring connected to the 4-aminopiperidine core revealed that electronic and steric properties played a crucial role in antiviral potency. The data from these studies allowed for the construction of a detailed SAR map, guiding the design of more effective compounds. The table below summarizes the activity of representative analogs from an anti-HCV discovery program, illustrating the impact of various substitutions.

Table 1: SAR of 4-Aminopiperidine Derivatives as HCV Inhibitors

| Compound ID | R Group (Substitution) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1 | Phenylacetaldehyde derivative | >5 | >20 | >4 |

| 2 | Optimized derivative | 0.8 | >20 | >25 |

| 5 | 4-F-Phenyl | 1.1 | >20 | >18.2 |

| 6 | 4-Cl-Phenyl | 0.9 | >20 | >22.2 |

| 7 | 4-Br-Phenyl | 1.0 | >20 | >20 |

| 12 | 3-F-Phenyl | 2.1 | >20 | >9.5 |

| 13 | 2-F-Phenyl | >5 | >20 | >4 |

EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data sourced from a study on HCV assembly inhibitors. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) in a molecule can have a profound impact on its biological activity and selectivity. Chiral centers within a drug molecule can lead to different enantiomers or diastereomers, which may interact differently with their biological targets.

In the broader context of scaffold-based drug design, conformational restriction is a common strategy to enhance potency and explore the optimal geometry for receptor binding. researchgate.net For example, in a study on pyrimidine-4-carboxamides, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. researchgate.net This improvement highlights how restricting the number of rotatable bonds can lock the molecule into a more favorable conformation for target engagement. While specific stereochemical studies on this compound were not prominently featured in the reviewed literature, the principle remains a critical aspect of optimizing such scaffolds.

The biological effect of a compound is governed not only by its direct interaction with a target but also by its physicochemical properties, which influence its ability to reach that target. nih.gov Properties such as lipophilicity, solubility, and polarity are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key parameter in drug design. nih.gov In the optimization of the 4-aminopiperidine scaffold for anti-HCV activity, researchers carefully monitored physicochemical properties. The initial hits showed promising permeability and solubility but suffered from metabolic liabilities. nih.gov The SAR campaign aimed not only to increase potency (lower EC50) but also to improve metabolic stability. This often involves a delicate balance, as increasing lipophilicity to enhance potency can sometimes lead to decreased solubility or increased metabolic clearance. researchgate.net For instance, the addition of an isopropyl derivative in one series increased activity twofold but came with a significant penalty in lipophilicity. researchgate.net

Pharmacokinetic Profile Investigations (ADME)

A favorable pharmacokinetic (ADME) profile is essential for a drug candidate's success. These studies assess how the body processes a compound, providing critical information for its development. nih.gov For derivatives of the this compound scaffold, improving ADME properties has been a key focus of medicinal chemistry efforts. nih.gov

ADME studies for the 4-aminopiperidine series in the anti-HCV program involved a suite of in vitro assays to predict in vivo behavior. nih.gov Key parameters evaluated included passive permeability, aqueous solubility, and metabolic stability. nih.gov

Absorption: Passive permeability was assessed using the Parallel Artificial Membrane Permeation Assay (PAMPA). Many derivatives in the 4AP series showed promising permeability, suggesting good potential for oral absorption. nih.gov

Distribution: While detailed distribution studies were not extensively described, pharmacokinetic studies in mice for optimized compounds showed favorable liver distribution, which is advantageous for an anti-HCV agent. nih.gov

Metabolism and Excretion: Metabolism is often the primary route of elimination for such compounds. Initial hits in the 4AP series were found to be rapidly metabolized in rat liver lysates, indicating a potential metabolic liability. nih.gov Subsequent optimization focused on introducing structural modifications that would reduce the rate of metabolic breakdown.

Metabolic stability is a critical parameter that determines the half-life and duration of action of a drug. researchgate.net It is commonly assessed in vitro using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. nih.govresearchgate.net

In the development of 4-aminopiperidine derivatives as HCV inhibitors, metabolic stability was a primary endpoint for optimization. nih.gov The initial screening hits (compounds 1 and 2) were found to have a very short metabolic half-life (T½ < 2 minutes) when incubated with rat liver microsomes. nih.gov This indicated that the compounds would likely be cleared too rapidly in vivo to maintain therapeutic concentrations. The medicinal chemistry effort successfully identified derivatives with improved metabolic stability, a crucial step in advancing the series toward a viable drug candidate. nih.gov

Table 2: In Vitro ADME and Physicochemical Properties of 4-Aminopiperidine Analogs

| Compound ID | T½ (min, Rat Liver Microsomes) | PAMPA Pe (10⁻⁶ cm/s) | Kinetic Aqueous Solubility (μM, pH 7.4) |

|---|---|---|---|

| 1 | <2 | 10.1 | 126 |

| 2 | <2 | 10.5 | 134 |

| Optimized Analog | >60 | 8.5 | 95 |

T½: Metabolic half-life. PAMPA Pe: Effective permeability in Parallel Artificial Membrane Permeation Assay. Data sourced from a study on HCV assembly inhibitors. nih.gov

Mechanism of Action Elucidation

The therapeutic potential of derivatives based on the this compound scaffold is underpinned by their diverse mechanisms of action, which have been explored through rigorous biological target identification, interaction studies, and the analysis of cellular pathway modulation.

Identification of Biological Targets

Derivatives of the this compound core structure have been found to interact with a wide array of biological targets, indicating their potential application across various disease areas. Research has identified these compounds as inhibitors of viral processes, modulators of enzymes central to inflammation and neurodegeneration, and ligands for receptors involved in cancer and metabolic signaling.

Identified targets include:

Hepatitis C Virus (HCV) Assembly : A 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of the assembly and release stages of the HCV life cycle nih.gov.

Sigma Receptors (σ) : Fluorescent derivatives of a related 1-cyclohexylpiperazine compound (PB28) have shown high affinity for the σ₂ receptor, a target implicated in the biology of pancreatic tumors nih.gov.

Δ⁸-Δ⁷ Sterol Isomerase (Emopamil Binding Protein - EBP) : A series of novel 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines were developed as selective ligands for EBP, an enzyme involved in the final steps of cholesterol biosynthesis, which is a target for developing new anticancer drugs researchgate.net.

Acetylcholinesterase (AChE) and Serotonin (B10506) Transporter (SERT) : In the context of Alzheimer's disease, 1-benzylpiperidine derivatives have been designed as dual-target inhibitors of both AChE and SERT mdpi.com.

Cyclooxygenase (COX) Enzymes : Various derivatives, particularly those incorporating a 1,3,4-oxadiazole moiety, have been evaluated as inhibitors of COX-1 and COX-2, enzymes that are key targets for anti-inflammatory drugs mdpi.comnih.gov.

N-methyl-D-aspartate (NMDA) Receptors : Structurally related phencyclidine derivatives act as noncompetitive antagonists of the NMDA receptor subtype, a mechanism associated with analgesic effects researchgate.net.

Melanocortin Subtype-4 Receptor (MC4R) : A novel isoquinuclidine-containing derivative was reported as a potent and selective agonist for the MC4R, a target for metabolic conditions researchgate.net.

Enzyme and Receptor Interaction Studies

Molecular docking simulations and radioreceptor binding assays have provided detailed insights into how these derivatives interact with their respective biological targets at the molecular level. These studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective compounds.

For instance, a fluorescently-tagged derivative of the σ₂ receptor ligand PB28, compound 16 , displayed a high binding affinity with an inhibitory constant (Kᵢ) of 10.8 nM nih.gov. In the pursuit of dual-target inhibitors for Alzheimer's disease, molecular docking studies revealed specific interactions between 1-benzylpiperidine derivatives and their targets. The high affinity of compound 19 for AChE was attributed to a double π-π interaction between its 2-phenylacetate moiety and the Trp286 residue, along with another π-π interaction between its N-benzylpiperidine moiety and the Tyr341 residue mdpi.com. Similarly, interactions with SERT were characterized by π-π stacking between the ligand's aromatic ring and the Tyr176 residue of the transporter mdpi.com.

Studies on EBP-selective ligands identified several cis-isomers, including cis-19 , cis-30 , and cis-33 , as having nanomolar affinity for the EBP site with good selectivity over related sigma receptors researchgate.net. The binding modes of COX-2 inhibitors were also analyzed, showing that the designed compounds occupied the active site in a manner comparable to the selective inhibitor celecoxib nih.gov.

Modulation of Cellular Pathways

The interaction of this compound derivatives with their biological targets initiates a cascade of downstream events, modulating key cellular signaling pathways. The ability of these compounds to perturb networks such as those involving nuclear factor kappa β (NF-κB), mitogen-activated protein kinases (MAPKs), and PI3K/Akt is fundamental to their therapeutic effects in inflammation and cancer nih.gov.

For example, by inhibiting COX-2, certain derivatives can interfere with the production of prostaglandins, thereby downregulating inflammatory pathways nih.gov. The antagonism of NMDA receptors by phencyclidine-related compounds directly modulates glutamatergic signaling in the central nervous system, which accounts for their anesthetic and analgesic properties researchgate.net. The binding of ligands to the σ₂ receptor and the inhibition of EBP can trigger antiproliferative effects in cancer cells, suggesting interference with pathways critical for cell survival and cholesterol metabolism nih.govresearchgate.net. The inhibition of HCV assembly by the 4-aminopiperidine scaffold directly disrupts the viral life cycle, preventing the formation of new, infectious virions nih.gov.

In Vitro and In Vivo Preclinical Studies

The therapeutic promise of this compound derivatives has been substantiated through a range of preclinical studies, encompassing both efficacy evaluations in relevant biological systems and comprehensive toxicity assessments.

Efficacy Evaluations

The efficacy of these compounds has been demonstrated in various in vitro and in vivo models. A 4-aminopiperidine scaffold was shown to effectively inhibit the assembly and release of infectious HCV in cell culture (HCVcc) assays nih.gov. In the realm of oncology, the EBP-selective ligand cis-33 demonstrated potent inhibition of cell proliferation in the human prostate cancer PC-3 cell line, with a half-maximal effective concentration (EC₅₀) of 12.9 µM researchgate.net.

Derivatives designed as COX inhibitors showed significant suppressive effects against the COX-2 isoenzyme in vitro, with many compounds exhibiting greater inhibitory activity than the reference drug Meloxicam mdpi.com. Furthermore, phencyclidine derivatives demonstrated significant analgesic effects in a tail immersion test in rats, a model for acute thermal pain researchgate.net.

| Compound/Scaffold | Target/Model | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine (4AP) Scaffold | Hepatitis C Virus | HCVcc Assay | Inhibits assembly and release of infectious virus | nih.gov |

| cis-33 | PC-3 Human Prostate Cancer Cells | Cell Proliferation Assay | EC₅₀ = 12.9 µM | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | COX-2 Enzyme | In Vitro COX Inhibition Assay | Inhibited COX-2 better than reference drug Meloxicam | mdpi.com |

| Phencyclidine Derivatives | Analgesia | Rat Tail Immersion Test | Produced significant analgesic effects | researchgate.net |

Toxicity Assessments (e.g., In vitro Toxicity, hERG Toxicity)

Early assessment of a compound's toxicity is a critical component of the drug discovery process. A primary concern is cardiotoxicity related to the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to cardiac arrhythmias nih.gov. Regulatory agencies strongly recommend early evaluation of hERG toxicity to de-risk drug candidates nih.gov.

In the development of the 4-aminopiperidine scaffold for HCV, a structure-activity relationship (SAR) campaign successfully identified derivatives with not only increased potency but also reduced in vitro toxicity nih.gov. For a series of novel 1,3,4-oxadiazole derivatives, cytotoxicity was evaluated using the MTT assay on various cell lines. Notably, none of the tested compounds showed cytotoxicity on normal human dermal fibroblast (NHDF) and human monocytic (THP-1) cell lines mdpi.com. Another study on different 1,3,4-oxadiazole derivatives tested against NCI-H460 and Hep-G2 cancer cell lines found that some compounds displayed potential cytotoxic activity, with IC₅₀ values ranging from 26.21 to 51.46 µM depending on the compound and cell line uctm.edu.

| Compound Series | Assay Type | Cell Lines | Key Finding | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine Derivatives | In Vitro Toxicity | Not specified | Optimization led to derivatives with reduced toxicity | nih.gov |

| 1,3,4-Oxadiazole Derivatives | MTT Cytotoxicity Assay | NHDF, THP-1 | No cytotoxicity observed | mdpi.com |

| 1,3,4-Oxadiazole Derivatives | MTT Cytotoxicity Assay | NCI-H460, Hep-G2 | Some compounds showed potential cytotoxicity (IC₅₀ > 26 µM) | uctm.edu |

| General Drug Candidates | hERG Inhibition Assay | Not applicable | Early hERG assessment is critical to avoid cardiac side effects | nih.gov |

Advanced Research Directions and Future Perspectives in 1 Cyclohexylpiperidin 4 Amine Chemistry

Development of Novel Synthetic Methodologies for Accessing Complex 1-Cyclohexylpiperidin-4-amine Architectures

The synthesis of simple piperidine (B6355638) cores is well-established; however, the future of drug discovery lies in the ability to create complex, multi-substituted, and stereochemically defined architectures to achieve higher potency and selectivity. Modern synthetic organic chemistry offers a powerful toolkit to move beyond traditional methods and access novel chemical space.

Key methodologies include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. growingscience.comacs.org One-pot MCRs are particularly effective for generating highly functionalized piperidines, which can then be further modified to include the 1-cyclohexyl and 4-amino groups. growingscience.comacs.org

Transition Metal Catalysis: Catalytic processes involving metals like gold, palladium, rhodium, and iridium have revolutionized the synthesis of substituted piperidines. ajchem-a.comnih.gov For instance, gold-catalyzed annulation can directly assemble piperidine rings from carefully chosen precursors. ajchem-a.com Palladium-catalyzed enantioselective reactions allow for the creation of chiral piperidines, which is crucial as different enantiomers of a drug can have vastly different biological activities. nih.gov

Intramolecular Cyclization Strategies: Creating the piperidine ring by forming a bond within a single linear molecule is a powerful approach. nih.gov Recent advances in this area include radical-mediated amine cyclizations catalyzed by cobalt, which can form various piperidines under specific conditions. nih.gov

Hydrogen Borrowing Cascades: This elegant strategy, often catalyzed by iridium, enables the stereoselective synthesis of substituted piperidines from simpler starting materials. nih.gov The process involves the temporary removal and subsequent return of hydrogen atoms, allowing for the formation of new carbon-nitrogen bonds in a highly controlled manner. nih.gov

Versatile Intermediates: The use of reactive intermediates like aziridinium (B1262131) ylides provides a versatile tool for synthesizing complex piperidines. longdom.org These intermediates can be strategically employed in the total synthesis of natural products and other biologically active molecules. longdom.org

| Methodology | Description | Key Advantage | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. | growingscience.comacs.org |

| Transition Metal Catalysis | Use of catalysts (e.g., Pd, Au, Ir, Rh) to facilitate ring formation and functionalization. | High stereoselectivity and regioselectivity, enabling access to specific isomers. | ajchem-a.comnih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor molecule. | Precise control over the final structure based on the starting material's design. | nih.gov |

| Hydrogen Borrowing Cascades | Iridium-catalyzed sequential reactions involving temporary hydrogen removal and return. | Stereoselective synthesis and formation of multiple C-N bonds in one sequence. | nih.gov |

Exploration of New Therapeutic Areas and Biological Targets for Aminopiperidines

The 4-aminopiperidine (B84694) scaffold is a versatile pharmacophore found in compounds active against a wide array of diseases. ajchem-a.comnih.gov Future research is focused on exploring novel therapeutic applications and identifying new biological targets for derivatives of this compound.

Promising areas of exploration include:

Infectious Diseases: The 4-aminopiperidine chemotype has shown remarkable antifungal activity, with specific derivatives inhibiting enzymes like sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov This presents an opportunity to develop new treatments for infections caused by Candida and Aspergillus species. nih.gov Additionally, the scaffold has been investigated for activity against Mycobacterium tuberculosis and Staphylococcus aureus, as well as for inhibiting the assembly of the Hepatitis C Virus (HCV). nih.govresearchgate.net

Neuroscience and Pain Management: Piperidine is a core component of many analgesics, and novel 4-aminopiperidine derivatives have been explored as potent inhibitors of the µ-opioid receptor for pain management. tandfonline.com Furthermore, substituted piperidines are being developed as multi-target antipsychotics that modulate dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.gov The σ1 receptor, another target for piperidine ligands, is implicated in various neurological conditions, and its modulation shows potential for antiproliferative effects in certain cancers. nih.gov

Metabolic Diseases: A novel series of 4-aminopiperidine derivatives has been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP4), a key target in the management of type 2 diabetes. researchgate.net

Oncology and Immunology: Derivatives of 4-aminopiperidine have been found to have a strong affinity for somatostatin (B550006) receptors, which are involved in treating various cancers and inflammatory disorders. google.comgoogle.com

| Therapeutic Area | Biological Target/Mechanism | Potential Application | Reference |

|---|---|---|---|

| Antifungal | Ergosterol Biosynthesis (Sterol C14-reductase, C8-isomerase) | Treatment of Candida and Aspergillus infections. | nih.gov |

| Antiviral | Hepatitis C Virus (HCV) Assembly | Inhibition of viral replication. | nih.gov |

| Pain Management | µ-Opioid Receptor (µ-OR) | Development of novel analgesics. | tandfonline.com |

| Antipsychotic | Dopamine (D2) and Serotonin (5-HT1A/2A) Receptors | Treatment of psychiatric disorders. | nih.gov |

| Antidiabetic | Dipeptidyl Peptidase-4 (DPP4) | Management of type 2 diabetes. | researchgate.net |

| Oncology | Somatostatin Receptors, σ1 Receptor | Treatment of various cancers and inhibition of proliferation. | nih.govgoogle.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating the drug discovery process, improving precision, and reducing costs. For a scaffold like this compound, these technologies can be applied at multiple stages of the development pipeline.

Key applications of AI/ML include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical compounds to predict various physicochemical and pharmacological properties. This includes predicting a drug candidate's solubility, toxicity, and metabolic stability (ADMET properties) before it is even synthesized, saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with desirable characteristics, such as high predicted binding affinity for a specific biological target and favorable safety profiles.

Virtual Screening: AI-driven platforms can rapidly screen vast virtual libraries of aminopiperidine derivatives against a biological target's structure. This allows researchers to identify the most promising candidates for synthesis and laboratory testing far more quickly than traditional high-throughput screening methods.

Drug Repurposing: By analyzing scientific literature and biological data, AI can identify existing drugs or compounds, including aminopiperidine derivatives, that might be effective against new diseases, providing a faster route to clinical application.

| AI/ML Application | Function in the Pipeline | Impact |

|---|---|---|

| Predictive Analytics | Forecasts ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Reduces late-stage failures by prioritizing candidates with better drug-like properties. |

| Generative Models | Designs novel molecular structures with optimized properties. | Expands chemical space and creates innovative drug candidates. |

| Virtual Screening | Identifies potential hits by docking virtual compounds to a target protein. | Accelerates hit identification and reduces the need for extensive physical screening. |

| Text Mining & NLP | Scans literature to find new connections between compounds, genes, and diseases. | Facilitates drug repurposing and identification of new biological targets. |

Sustainable and Green Chemistry Approaches in Aminopiperidine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ajchem-a.com The synthesis of complex molecules like this compound derivatives can benefit significantly from sustainable practices that reduce waste, lower energy consumption, and avoid hazardous substances. ajchem-a.com

Key green chemistry strategies include: